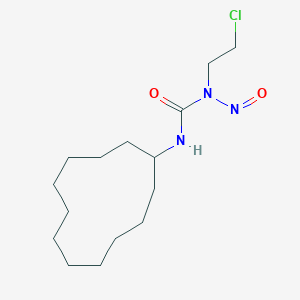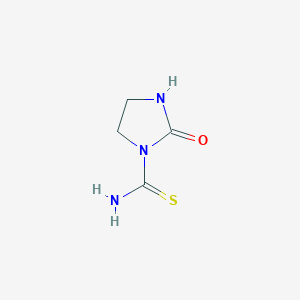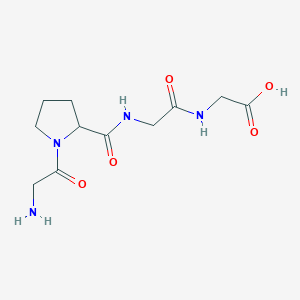
Imidazoline acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidazoline acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a white crystalline powder that is soluble in water and has a molecular formula of C6H8N2O2. Imidazoline acetate is a versatile chemical that can be synthesized using different methods, and its mechanism of action is still under investigation. The purpose of
Wirkmechanismus
The mechanism of action of imidazoline acetate is still under investigation. However, it is believed to act as an alpha-2 adrenergic receptor agonist, which leads to the inhibition of norepinephrine release. This, in turn, leads to a decrease in sympathetic nervous system activity, resulting in the observed anti-inflammatory, analgesic, and antihypertensive effects.
Biochemische Und Physiologische Effekte
Imidazoline acetate has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in animal models of inflammation. It has also been shown to reduce the levels of plasma catecholamines, such as norepinephrine and epinephrine, in animal models of hypertension. In addition, imidazoline acetate has been shown to increase the levels of acetylcholine in the hippocampus, which may contribute to its potential use in the treatment of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
Imidazoline acetate has several advantages for lab experiments. It is a stable compound that can be easily synthesized using different methods. It is also soluble in water, which makes it easy to administer to animals in studies. However, imidazoline acetate has some limitations for lab experiments. It has a short half-life, which may limit its effectiveness in long-term studies. It also has low bioavailability, which may limit its effectiveness in oral administration.
Zukünftige Richtungen
There are several future directions for research on imidazoline acetate. One direction is to investigate its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential use as a plant growth regulator and herbicide in agriculture. Additionally, further studies are needed to investigate its mechanism of action and its potential use in the treatment of other diseases, such as cancer and diabetes.
Conclusion
In conclusion, imidazoline acetate is a versatile chemical that has gained significant attention in scientific research due to its potential applications in various fields. It can be synthesized using different methods, and its mechanism of action is still under investigation. Imidazoline acetate has been shown to have anti-inflammatory, analgesic, and antihypertensive effects, and it has potential applications in the treatment of neurodegenerative disorders, agriculture, and industry. However, further studies are needed to investigate its mechanism of action and its potential use in the treatment of other diseases.
Synthesemethoden
Imidazoline acetate can be synthesized using different methods, including the reaction of imidazole with acetic anhydride, the reaction of imidazole with acetic acid and acetic anhydride, and the reaction of imidazole with acetyl chloride. The reaction of imidazole with acetic anhydride is the most commonly used method for synthesizing imidazoline acetate. The reaction is carried out by mixing imidazole and acetic anhydride in the presence of a catalyst, such as sulfuric acid or phosphoric acid, at a temperature of 60-70°C. The reaction is allowed to proceed for several hours, and the resulting product is then purified using recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
Imidazoline acetate has been extensively studied for its potential applications in various fields, including medicine, agriculture, and industry. In medicine, imidazoline acetate has been shown to have anti-inflammatory, analgesic, and antihypertensive effects. It has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In agriculture, imidazoline acetate has been used as a herbicide and plant growth regulator. In industry, imidazoline acetate has been used as a corrosion inhibitor and a surfactant.
Eigenschaften
CAS-Nummer |
12379-40-7 |
|---|---|
Produktname |
Imidazoline acetate |
Molekularformel |
C5H10N2O2 |
Molekulargewicht |
130.15 g/mol |
IUPAC-Name |
acetic acid;4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C3H6N2.C2H4O2/c1-2-5-3-4-1;1-2(3)4/h3H,1-2H2,(H,4,5);1H3,(H,3,4) |
InChI-Schlüssel |
CAZBGNGNIZEMPG-UHFFFAOYSA-N |
SMILES |
CC(=O)O.C1CN=CN1 |
Kanonische SMILES |
CC(=O)O.C1CN=CN1 |
Synonyme |
Imidazoline acetate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-[4-[Bis(2-chloroethyl)amino]phenyl]ethene-1,1,2-tricarbonitrile](/img/structure/B77495.png)





